2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride
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Overview
Description
2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride is a complex organic compound that belongs to the class of quinoline derivatives This compound is known for its unique structural features, which include a naphthalene ring and a quinoline moiety connected via a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 8-hydroxyquinoline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the vinyl linkage between the naphthalene and quinoline rings. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, its fluorescent properties make it useful for imaging applications, where it can selectively bind to cellular components and emit light upon excitation .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler quinoline derivative with similar coordination chemistry properties.
2-Hydroxy-1-naphthaldehyde: A naphthalene derivative with similar structural features.
Quinoline-8-ol: Another quinoline derivative with hydroxyl functionality.
Uniqueness
2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride is unique due to its combined structural features of naphthalene and quinoline rings connected via a vinyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C21H16ClNO2 |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]quinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C21H15NO2.ClH/c23-19-13-9-14-4-1-2-6-17(14)18(19)12-11-16-10-8-15-5-3-7-20(24)21(15)22-16;/h1-13,23-24H;1H/b12-11+; |
InChI Key |
GQAVZEJIROHEKP-CALJPSDSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C/C3=NC4=C(C=CC=C4O)C=C3)O.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=CC3=NC4=C(C=CC=C4O)C=C3)O.Cl |
Origin of Product |
United States |
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